molecular formula C17H12N2O3 B11015911 (2E)-3-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)prop-2-enamide

Cat. No.: B11015911
M. Wt: 292.29 g/mol
InChI Key: RTWWROJJJMPJJU-XBXARRHUSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)prop-2-enamide is an organic compound that features a benzodioxole ring and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)prop-2-enamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-cyanophenylamine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for further investigation in drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)prop-2-enamide
  • (2E)-3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide
  • (2E)-3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-3-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)prop-2-enamide is unique due to the presence of the cyanophenyl group. This functional group imparts distinct chemical and biological properties, such as increased polarity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)prop-2-enamide

InChI

InChI=1S/C17H12N2O3/c18-10-13-1-5-14(6-2-13)19-17(20)8-4-12-3-7-15-16(9-12)22-11-21-15/h1-9H,11H2,(H,19,20)/b8-4+

InChI Key

RTWWROJJJMPJJU-XBXARRHUSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)C#N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

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